molecular formula C15H12N2OS2 B2375434 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 851468-06-9

6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2375434
CAS No.: 851468-06-9
M. Wt: 300.39
InChI Key: GGENUWAINMQXJG-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a phenyl group at position 6, an allyl (prop-2-en-1-yl) substituent at position 3, and a sulfanyl (SH) group at position 2. Its IUPAC name and synonyms are well-documented, with CAS RN 379238-82-1 and MDL number MFCD03479658 . Structurally, the allyl group introduces flexibility, while the phenyl and sulfanyl groups contribute to electronic and steric properties. Though its exact molecular formula is inconsistently reported (e.g., C23H18N2O2 in is likely erroneous), the core structure aligns with related thienopyrimidinones.

Properties

IUPAC Name

6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)13-11(16-15(17)19)9-12(20-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGENUWAINMQXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-SH) group at position 2 and the allyl moiety at position 3 are primary sites for nucleophilic and electrophilic substitution.

Key Reactions

  • Alkylation of Sulfanyl Group
    Reaction with benzyl bromide in acetone under reflux yields 2-(benzylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta thieno[2,3-d]pyrimidin-4(5H)-one. This reaction proceeds via deprotonation of the sulfanyl group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .

    ReagentConditionsProduct (Yield)
    Benzyl bromideK₂CO₃, acetone, 60°C, 8h2-(Benzylthio) derivative (85%)
  • Amination
    Reactions with hydrazonoyl halides (e.g., ethyl 2-(benzofuran-2-yl)-N-phenyl-2-oxoacetohydrazonoyl bromide) in chloroform yield fused tetrazine derivatives. For example, ethyl 7,8-dimethyl-6-oxo-1-phenyl-1,4-dihydro-6H-thieno[2',3':4,5]pyrimidino[1,2-b] tetrazine-3-carboxylate forms via cyclocondensation .

Cyclization and Coupling Reactions

The allyl group participates in cycloaddition and cross-coupling reactions to generate polycyclic systems.

Example

  • Cyclocondensation with o-Phenylenediamine
    Heating with o-phenylenediamine at 130°C for 2.5h produces 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one. This reaction involves nucleophilic attack by the amine, followed by cyclodehydration .

    Mechanism :

    • Thione activation via base-mediated deprotonation.

    • Nucleophilic substitution at the pyrimidine ring.

    • Aromatic cyclization to form the benzimidazole-thienopyrimidine hybrid .

Functionalization of the Allyl Group

The prop-2-en-1-yl substituent undergoes typical alkene reactions:

  • Epoxidation : Using peracids (e.g., mCPBA) forms an epoxide, enhancing electrophilicity for further reactions.

  • Hydroboration : Anti-Markovnikov addition of boranes enables Suzuki-Miyaura cross-couplings.

Comparative Reactivity of Analogues

Reactivity trends for structurally related compounds highlight the influence of substituents:

Compound ModificationReactivity Profile
5,6-Dimethyl substitutionEnhanced electrophilicity at C-2 due to steric and electronic effects .
Cyclohepta-fused derivativesIncreased stability in substitution reactions due to ring strain reduction .

Mechanistic Insights

  • NMR Characterization : Post-reaction analysis (e.g., ¹H/¹³C NMR) confirms regioselectivity. For example, the benzylthio derivative shows distinct aromatic proton shifts at δ 7.29–7.52 ppm .

  • Theoretical Studies : DFT calculations on analogous systems suggest that electron-withdrawing groups on the pyrimidine ring accelerate substitution at C-2 .

Scientific Research Applications

Synthetic Routes

Method Description Yield
CyclizationFormation of thieno[3,2-d]pyrimidine core from thioketones and aminesModerate
SubstitutionIntroduction of phenyl and other groups through nucleophilic substitutionsHigh
AllylationUse of suitable reagents to introduce the prop-2-en-1-yl groupVariable

Chemistry

6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one serves as a building block for synthesizing more complex heterocyclic compounds. Its structural versatility allows chemists to modify it for various applications in material science and organic synthesis.

Biology

The compound has shown potential biological activities that are currently under investigation:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

A study reported that derivatives of thieno[3,2-d]pyrimidine exhibited significant activity against human cancer cell lines with IC₅₀ values in the micromolar range. The presence of the phenyl group at position six enhanced the activity compared to unsubstituted analogs .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Antiparasitic Activity : Some derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. For example, a derivative demonstrated an ED₅₀ comparable to established treatments like chloroquine .
Activity Type Target Organism/Cell Line IC₅₀/ED₅₀ Values
AntimicrobialVarious Bacterial StrainsLow Micromolar
AnticancerHuman Cancer Cell LinesMicromolar Range
AntiparasiticPlasmodium falciparumED₅₀ = 2.95 mg/kg

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they generally involve the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Features Biological Activity Reference
Target Compound 6-Ph, 3-allyl, 2-SH Allyl enhances lipophilicity; phenyl and SH groups may aid binding. Not explicitly reported.
5,6-Dimethyl-3-isopropyl-thieno[2,3-d]pyrimidin-4-one 5,6-Me₂, 3-iPr Methyl groups increase steric bulk; isopropyl improves metabolic stability. Research chemical (no specific activity noted).
2-Phenyl-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) 2-Ph, 3-H Aryl group at position 2 enhances TNKS inhibition. TNKS1/2 inhibitor (IC₅₀ = 21/29 nM).
Antipyrine-bearing benzothieno[3,2-d]pyrimidin-4-one Antipyrine at position 3 Fluorescent properties; COX-2 binding. Anti-inflammatory (ΔG = −9.4 kcal/mol).
3-(Dimethylaminoethyl)-thieno[3,2-d]pyrimidin-4-one 3-(CH₂CH₂NMe₂) Aminoethyl group improves solubility and potential CNS penetration. Not reported; likely targets enzymes.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Notes
Target Compound ~290 (estimated) Likely soluble in DMSO, chloroform* Allyl group increases logP vs. methyl analogs.
5,6-Dimethyl-3-isopropyl analog 254.37 Chloroform, methanol, DMSO Higher solubility due to methyl groups.
3-(Morpholinylpropyl) derivative ~350 DMSO, ethanol Morpholine enhances aqueous solubility.

*Estimated based on structural analogs in .

Biological Activity

6-Phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on available research.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a phenyl group and an allyl substituent. Its molecular formula is C15H12N2OS2C_{15}H_{12}N_{2}OS_{2}, and it has a molecular weight of 228.27 g/mol. The unique structural elements contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties . While specific studies on 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl have not been extensively published, related compounds have shown effectiveness against various pathogens:

Compound TypeActivityNotable Pathogens
Thieno[3,2-d]pyrimidinesAntimicrobialE. coli, S. aureus
Thiouracil derivativesAntibacterialB. subtilis, C. albicans

Studies suggest that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance antimicrobial activity .

Anticancer Potential

The potential anticancer activity of compounds in this class is notable. For instance, structural analogs have demonstrated antiproliferative effects against various cancer cell lines:

Cell LineCompoundActivity Observed
HeLaThieno derivativesHigh cytotoxicity
MCF-7Related thieno compoundsSignificant growth inhibition

Research indicates that the mechanism of action may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation .

The precise mechanism by which 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl exerts its biological effects remains largely uncharacterized. However, potential interactions with specific molecular targets such as enzymes and receptors are hypothesized. These interactions may influence biochemical processes critical for microbial growth and cancer cell proliferation .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the thieno[3,2-d]pyrimidine core (e.g., δ 7.2–8.5 ppm for aromatic protons) and allyl group (δ 5.0–5.8 ppm).
  • IR Spectroscopy : Detect S-H (2550–2600 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .

How can computational methods predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the thienopyrimidine core’s π-π stacking and hydrogen-bonding potential.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water).
  • QSAR Models : Corrogate substituent effects (e.g., allyl vs. aryl groups) on activity using descriptors like logP and polar surface area .

How to address contradictions in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration).
  • Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound purity or solvent (DMSO vs. saline).
  • Meta-Analysis : Pool data using tools like GraphPad Prism to identify outliers or trends. For example, inconsistent cytotoxicity may stem from variable metabolic stability in hepatocyte models .

How do structural modifications to the thieno[3,2-d]pyrimidine core influence bioactivity?

Q. Advanced

  • 2-Sulfanyl Group : Enhances electrophilicity, improving covalent binding to cysteine residues in targets like BTK kinases.
  • 3-Allyl Substituent : Increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration. Replace with bulkier groups (e.g., benzyl) to reduce off-target effects.
  • 6-Phenyl Group : Stabilizes π-stacking in hydrophobic enzyme pockets. Fluorination (para-F) can improve metabolic stability .

What strategies optimize solubility and stability under physiological conditions?

Q. Basic

  • Salt Formation : Prepare hydrochloride salts via HCl/Et₂O treatment to enhance aqueous solubility.
  • Co-Solvents : Use PEG-400 or cyclodextrins for in vivo formulations.
  • Stability Studies : Monitor degradation in PBS (pH 7.4) and liver microsomes via HPLC. Protect from light to prevent thiol oxidation .

How to design derivatives to improve pharmacokinetic properties?

Q. Advanced

  • Prodrug Approach : Mask the sulfanyl group as a disulfide (e.g., glutathione-conjugated) for targeted release in reducing environments.
  • Cytochrome P450 Avoidance : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to reduce oxidative metabolism.
  • Plasma Protein Binding : Use SPR assays to measure affinity for albumin; aim for <90% binding to ensure free drug availability .

What is the role of the prop-2-en-1-yl group in modulating reactivity?

Basic
The allyl group serves as a:

  • Radical Stabilizer : Delocalizes electrons during photochemical reactions.
  • Cross-Coupling Handle : Participate in Heck or Suzuki reactions to append fluorophores for imaging studies.
  • Metabolic Soft Spot : Prone to epoxidation by CYP3A4, which can be mitigated by replacing with cyclopropyl .

How to resolve discrepancies in cytotoxicity assays using different cell lines?

Q. Advanced

  • Cell Panel Screening : Test across NCI-60 cancer lines to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors).
  • Mechanistic Profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways.
  • Transcriptomics : Correlate activity with gene expression (e.g., p53 status) via RNA-seq .

How is X-ray crystallography applied to confirm structural hypotheses?

Q. Advanced

  • Crystal Growth : Use vapor diffusion (e.g., 1:1 DMSO/water) to obtain single crystals.
  • Data Collection : Resolve at 0.9 Å resolution (Mo-Kα radiation) to map electron density for the thienopyrimidine core.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., S···H contacts <3.0 Å) to explain packing motifs .

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